3-(Aminooxy)-3-methylbutane-2-thiol
Description
3-(Aminooxy)-3-methylbutane-2-thiol is a sulfur-containing organic compound characterized by an aminooxy (-ONH₂) group and a thiol (-SH) group on adjacent carbons of a branched butane backbone. The aminooxy group enables nucleophilic reactivity, while the thiol group contributes to redox activity and metal coordination, distinguishing it from oxygenated analogs like alcohols or ethers .
Properties
Molecular Formula |
C5H13NOS |
|---|---|
Molecular Weight |
135.23 g/mol |
IUPAC Name |
O-(2-methyl-3-sulfanylbutan-2-yl)hydroxylamine |
InChI |
InChI=1S/C5H13NOS/c1-4(8)5(2,3)7-6/h4,8H,6H2,1-3H3 |
InChI Key |
SVGASXFTDXZNFT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)(C)ON)S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of 3-(Aminooxy)-3-methylbutane-2-thiol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
3-(Aminooxy)-3-methylbutane-2-thiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The oxime formed from the aminooxy group can be reduced to amines.
Substitution: The thiol group can participate in nucleophilic substitution reactions to form thioethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Typical nucleophiles for substitution reactions include alkyl halides and tosylates.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Thioethers.
Scientific Research Applications
3-(Aminooxy)-3-methylbutane-2-thiol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Aminooxy)-3-methylbutane-2-thiol involves its ability to form stable oxime bonds with carbonyl compounds. This reaction is facilitated by the nucleophilic nature of the aminooxy group, which attacks the electrophilic carbonyl carbon, leading to the formation of an oxime linkage. The thiol group can also participate in thiol-ene reactions, forming thioether linkages with alkenes .
Comparison with Similar Compounds
Structural and Physico-Chemical Properties
The table below compares 3-(Aminooxy)-3-methylbutane-2-thiol with three structurally related compounds:
| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| This compound* | Not available | C₅H₁₁NOS | 133.21 | -SH, -ONH₂, -CH(CH₃) |
| 1-Amino-3-(aminooxy)-2-propanol (6a) | Not provided | C₃H₁₀N₂O₂ | 106.12 | -OH, -ONH₂ |
| 3-Amino-4-methoxy-3-methylbutan-1-ol | 1376105-62-2 | C₆H₁₅NO₂ | 133.19 | -NH₂, -OCH₃, -OH |
| 1-Butanol, 3-methoxy-3-methyl- | 56539-66-3 | C₆H₁₄O₂ | 118.17 | -OH, -OCH₃ |
*Note: Data for this compound is inferred from its structure and analogs.
Key Observations:
- Thiol vs. Hydroxyl Groups : The thiol group in the target compound confers higher acidity (pKa ~10) compared to alcohols (pKa ~15–20), enhancing nucleophilic reactivity .
- Sulfur vs. Oxygen : The sulfur atom in the thiol group increases molar mass and polarizability compared to oxygen analogs, influencing solubility and metabolic stability .
Enzyme Inhibition
- 1-Amino-3-(aminooxy)-2-propanol (6a): A potent inhibitor of ornithine decarboxylase (ODC) with an IC₅₀ in the nanomolar range. The aminooxy group likely chelates pyridoxal phosphate, a cofactor required for ODC activity .
- However, steric hindrance from the methyl group could reduce efficacy .
Stability and Hazard Profile
- Thiol Stability: this compound is prone to oxidation, forming disulfide bonds. This contrasts with 1-Butanol, 3-methoxy-3-methyl- (), which lacks reactive functional groups and is classified as non-hazardous under EU criteria .
- Aminooxy Group: Compounds with aminooxy groups (e.g., 6a) may exhibit higher toxicity due to nucleophilic reactivity, necessitating careful handling .
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